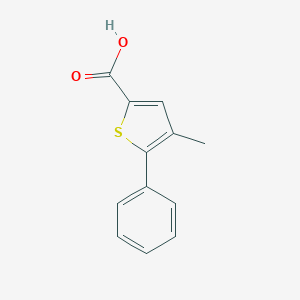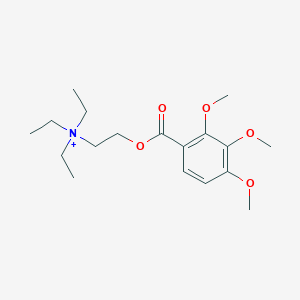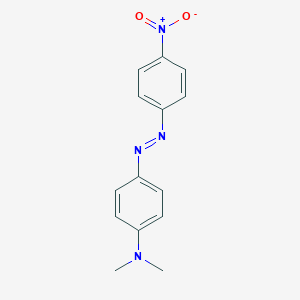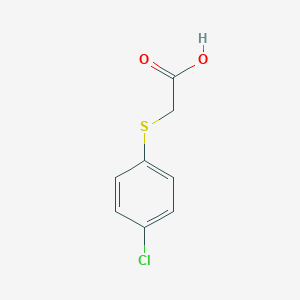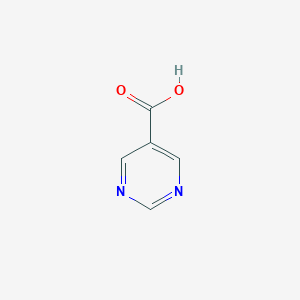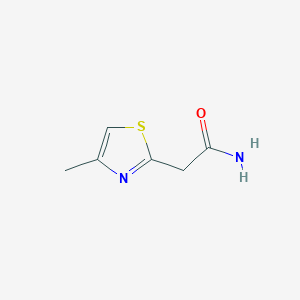![molecular formula C10H8N4 B188971 Propanedinitrile, [(4-methylphenyl)hydrazono]- CAS No. 40257-94-1](/img/structure/B188971.png)
Propanedinitrile, [(4-methylphenyl)hydrazono]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, [(4-methylphenyl)hydrazono]-, also known as PMH, is a chemical compound that has been extensively studied for its potential applications in scientific research. PMH is a hydrazone derivative that has been synthesized using various methods and has shown promising results in several areas of research.
Mécanisme D'action
Propanedinitrile, [(4-methylphenyl)hydrazono]- exerts its biological effects by inhibiting the activity of enzymes involved in various cellular processes. It has been shown to inhibit the activity of proteases, kinases, and hydrolases. Propanedinitrile, [(4-methylphenyl)hydrazono]- also disrupts protein-protein interactions, which are essential for many cellular processes.
Biochemical and Physiological Effects:
Propanedinitrile, [(4-methylphenyl)hydrazono]- has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of pro-inflammatory cytokines. Propanedinitrile, [(4-methylphenyl)hydrazono]- has also been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Propanedinitrile, [(4-methylphenyl)hydrazono]- has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. Propanedinitrile, [(4-methylphenyl)hydrazono]- is also stable and can be stored for long periods. However, Propanedinitrile, [(4-methylphenyl)hydrazono]- has some limitations, including its toxicity and potential side effects. It is important to use appropriate safety precautions when working with Propanedinitrile, [(4-methylphenyl)hydrazono]-.
Orientations Futures
There are several future directions for the study of Propanedinitrile, [(4-methylphenyl)hydrazono]-. It has the potential to be used in the development of new drugs for the treatment of cancer, viral infections, and neurological disorders. Propanedinitrile, [(4-methylphenyl)hydrazono]- can also be used in the study of enzyme inhibition and protein-protein interactions. Further research is needed to fully understand the mechanism of action of Propanedinitrile, [(4-methylphenyl)hydrazono]- and its potential applications in scientific research.
Conclusion:
In conclusion, Propanedinitrile, [(4-methylphenyl)hydrazono]- is a promising compound that has been extensively studied for its potential applications in scientific research. It has shown anticancer, antiviral, and antimicrobial properties, and has been used in the development of new drugs. Propanedinitrile, [(4-methylphenyl)hydrazono]- has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully understand the potential of Propanedinitrile, [(4-methylphenyl)hydrazono]- in scientific research.
Méthodes De Synthèse
Propanedinitrile, [(4-methylphenyl)hydrazono]- can be synthesized using several methods, including the reaction between 4-methylphenylhydrazine and malononitrile, or the reaction between 4-methylbenzaldehyde and hydrazine hydrate in the presence of cyanogen bromide. These methods have been optimized to produce high yields of Propanedinitrile, [(4-methylphenyl)hydrazono]- and are widely used in scientific research.
Applications De Recherche Scientifique
Propanedinitrile, [(4-methylphenyl)hydrazono]- has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer, antiviral, and antimicrobial properties. Propanedinitrile, [(4-methylphenyl)hydrazono]- has been used in the development of new drugs for the treatment of cancer and viral infections. It has also been used in the study of enzyme inhibition and protein-protein interactions.
Propriétés
IUPAC Name |
2-[(4-methylphenyl)hydrazinylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-8-2-4-9(5-3-8)13-14-10(6-11)7-12/h2-5,13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXZCLDAHBYABA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355885 |
Source


|
| Record name | Propanedinitrile, [(4-methylphenyl)hydrazono]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanedinitrile, [(4-methylphenyl)hydrazono]- | |
CAS RN |
40257-94-1 |
Source


|
| Record name | Propanedinitrile, [(4-methylphenyl)hydrazono]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

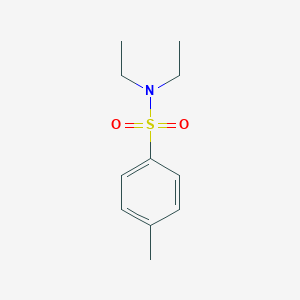
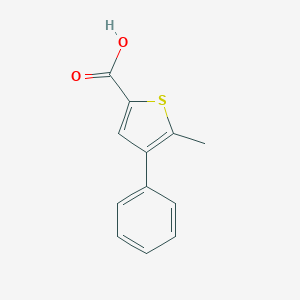
![1-Azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B188890.png)
![(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol](/img/structure/B188891.png)
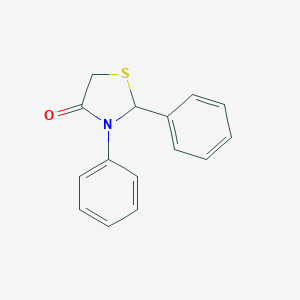
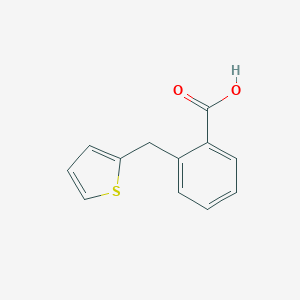

![Methyl 2-[(2-nitrophenyl)amino]benzoate](/img/structure/B188896.png)
